molecular formula C10H13NO4 B8512730 2-hydroxyethyl 2-(4-aminophenoxy)acetate

2-hydroxyethyl 2-(4-aminophenoxy)acetate

Cat. No.: B8512730
M. Wt: 211.21 g/mol
InChI Key: GVAHORDPZSFEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyethyl 2-(4-aminophenoxy)acetate is an organic compound that features both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl 2-(4-aminophenoxy)acetate typically involves the reaction of 4-aminophenol with chloroacetic acid to form (4-Amino-phenoxy)-acetic acid. This intermediate is then esterified with ethylene glycol under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 2-(4-aminophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxyethyl 2-(4-aminophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-phenoxy)-acetic acid: Lacks the ester group, which may affect its solubility and reactivity.

    2-Hydroxy-ethyl ester derivatives: Similar ester compounds with different substituents on the phenoxy group.

Uniqueness

2-hydroxyethyl 2-(4-aminophenoxy)acetate is unique due to the presence of both an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-hydroxyethyl 2-(4-aminophenoxy)acetate

InChI

InChI=1S/C10H13NO4/c11-8-1-3-9(4-2-8)15-7-10(13)14-6-5-12/h1-4,12H,5-7,11H2

InChI Key

GVAHORDPZSFEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4—Nitrophenoxy)-acetic acid-2-hydroxyethyl ester 23 (1 g, 4.15 mmol) was dissolved in ethyl acetate in a pressure vessel. Palladium on carbon (5%, 0.5 g) was added and the mixture stirred under an atmosphere of hydrogen (0.5 kg) for one hour. Catalyst was removed by filtration, the ethyl acetate distilled off and hexane added. The solid product was filtered and dried to give pure 28 (0.2 g 22.8%) as a brown powder with an m.p. between 104-106.3° C.
Name
(4—Nitrophenoxy)-acetic acid-2-hydroxyethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.